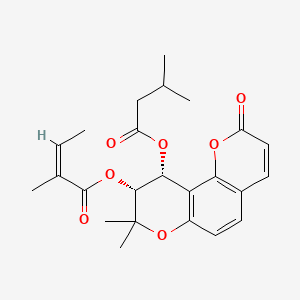

Praeruptorin C

Description

isolated from root of Peucedanum praeruptorum Dunn; RN from Toxlit; structure given in first source

Properties

IUPAC Name |

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-IULGZIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100692 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72463-77-5, 83382-71-2 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Praeruptorin C: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Praeruptorin C, an angular-type pyranocoumarin with significant pharmacological interest. The document details its primary natural source, standardized protocols for its isolation and purification, and an analysis of its known mechanisms of action, including its influence on critical cellular signaling pathways.

Natural Source of this compound

Quantitative Analysis of Praeruptorins in P. praeruptorum

While specific yield data for the complete isolation of this compound is not extensively documented in publicly available literature, analytical studies have quantified related praeruptorins in crude extracts and fractions of P. praeruptorum root. This data provides a valuable reference for the relative abundance of these compounds.

Table 1: Content of Major Praeruptorins in Peucedanum praeruptorum

| Compound | Plant Material/Fraction | Content (% w/w) | Analytical Method | Reference |

| Praeruptorin A | Dried Root | 0.288 – 0.759% | HPLC-DAD | [7] |

| Praeruptorin B | Dried Root | 0.038 – 0.274% | HPLC-DAD | [7] |

| Praeruptorin A | EtOAc-Soluble Fraction | 24.0% | HPLC | [8] |

| Praeruptorin B | EtOAc-Soluble Fraction | 7.75% | HPLC | [8] |

| Praeruptorin E | EtOAc-Soluble Fraction | 9.07% | HPLC | [8] |

Note: The total content of Praeruptorins A, B, and E in the ethyl acetate (EtOAc)-soluble fraction comprised 40.8% of the fraction's dry weight in one study.[8] Quantitative data for this compound in the raw plant material was not specified in the reviewed literature.

Experimental Protocols: Isolation and Analysis

The following sections detail a generalized, multi-step protocol for the extraction, purification, and analysis of this compound, synthesized from various established methods for pyranocoumarin isolation.

General Isolation and Purification Workflow

The isolation of this compound is a multi-stage process involving initial extraction, solvent-based fractionation to enrich the target compounds, and subsequent chromatographic purification to achieve high purity.

References

- 1. Natural Products isolated from Peucedanum praeruptorum - BioCrick [biocrick.com]

- 2. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue-Specific Metabolite Profiling on the Different Parts of Bolting and Unbolting Peucedanum praeruptorum Dunn (Qianhu) by Laser Microdissection Combined with UPLC-Q/TOF–MS and HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H28O7 | CID 5320692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Praeruptorin C: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine, this natural product is now being investigated for its multifaceted therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of this compound, with a focus on its mechanism of action as a calcium channel antagonist, and its anti-inflammatory, neuroprotective, and anti-cancer activities. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a distinct pyranocoumarin core structure. Its chemical identity is well-characterized, providing a solid foundation for understanding its biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | PubChem |

| Molecular Formula | C₂₄H₂₈O₇ | PubChem |

| Molecular Weight | 428.48 g/mol | PubChem |

| SMILES | C/C=C(/C)\C(=O)O[C@@H]1--INVALID-LINK--OC(=O)CC(C)C | PubChem |

| InChIKey | UFUVJROSOIXJGR-IULGZIFLSA-N | PubChem |

| CAS Number | 72463-77-5 | PubChem |

| XLogP3 | 4.4 | PubChem |

| Solubility | Soluble in DMSO, Ethanol, Pyridine, Methanol. | TargetMol |

| pD₂' (Calcium Antagonist Activity) | 5.7 | MedChemExpress |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its primary mechanism of action attributed to its role as a calcium channel antagonist. This activity underpins many of its observed therapeutic effects.

Calcium Channel Antagonist Activity

This compound functions as a calcium channel blocker, a class of drugs that inhibit the movement of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1][2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2][3] The potency of this antagonism is quantified by its pD₂' value of 5.7.[1]

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Neuroprotective Effects

The neuroprotective potential of this compound is a growing area of research. Studies have shown that it can protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor overactivation.[4] This neuroprotection is achieved, in part, by down-regulating the expression of the GluN2B subunit of the NMDA receptor and subsequently reducing calcium influx.[4][5] Furthermore, this compound has been shown to upregulate brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[6]

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). It has been found to suppress cell proliferation, induce cell cycle arrest, and inhibit cancer cell migration and invasion.[7] The underlying mechanism involves the inactivation of the extracellular signal-regulated kinase (ERK) and cathepsin D (CTSD) signaling pathways.[7]

Table 2: Quantitative Pharmacological Data for this compound

| Pharmacological Effect | Cell Line | Assay | Result | Source |

| Anti-proliferative | A549 (NSCLC) | MTT Assay | IC₅₀ = 33.5 ± 7.5 µM | [1] |

| Anti-proliferative | H1299 (NSCLC) | MTT Assay | IC₅₀ = 30.7 ± 8.4 µM | [1] |

Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

Cell Viability (MTT) Assay

This protocol is adapted from a study investigating the anti-proliferative effects of this compound on non-small cell lung cancer cells.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

A549 and H1299 human non-small cell lung cancer cell lines

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

ELISA plate reader

Procedure:

-

Seed A549 and H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using an ELISA plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis

This is a general protocol for Western blotting, which can be adapted to measure changes in protein expression (e.g., GluN2B, p-ERK, CTSD) following this compound treatment.

Objective: To quantify the expression levels of specific proteins in cells treated with this compound.

Materials:

-

Cell lysates from control and this compound-treated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse pharmacological profile. Its activity as a calcium channel antagonist, coupled with its anti-inflammatory, neuroprotective, and anti-cancer effects, makes it a compelling candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions and further exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. Antiproliferative and Antimetastatic Effects of this compound on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of praeruptorin A and this compound, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity of Praeruptorin C

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Praeruptorin C (Pra-C) is a bioactive angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant long used in traditional Chinese medicine.[1] Emerging scientific evidence has illuminated its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Pra-C exhibits potent anti-cancer, neuroprotective, cardiovascular, and anti-inflammatory activities.[2][3][4] This document provides an in-depth technical overview of the biological activities of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.

Anti-Cancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[5][6] It has also been noted to induce apoptosis in human leukemia (HL-60) cells.[7]

Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, this compound suppresses cell proliferation, migration, and invasion by inactivating the ERK/CTSD signaling pathway.[5][6] Treatment with Pra-C leads to a dose-dependent reduction in the phosphorylation of ERK1/2. This inactivation of the ERK pathway subsequently downregulates the expression of Cathepsin D (CTSD), a key protease involved in cancer cell invasion and migration.[5][8] Furthermore, Pra-C induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and upregulating the cell cycle inhibitor p21.[5][6]

Quantitative Data: Anti-Cancer Effects

| Biological Effect | Cell Line | Concentration | Result | Reference |

| Inhibition of CTSD protein expression | A549 (NSCLC) | 10, 20, 30 µM | Significant, dose-dependent reduction | [5] |

| Inhibition of CTSD gene expression | A549 (NSCLC) | 10, 20, 30 µM | Significant, dose-dependent reduction | [5] |

| Cell Cycle Arrest | A549 (NSCLC) | 30 µM | Significant induction of G0/G1 phase arrest | [8] |

| Inhibition of Cell Migration | A549 (NSCLC) | 10, 20, 30 µM | Significant, dose-dependent inhibition | [8] |

| Inhibition of Cell Invasion | A549 (NSCLC) | 10, 20, 30 µM | Significant, dose-dependent inhibition | [8] |

Experimental Protocols: NSCLC Studies

-

Cell Culture: Human A549 non-small cell lung cancer cells were cultured in standard conditions.

-

Treatment: Cells were treated with this compound at various concentrations (0, 10, 20, and 30 µM) for 24 hours.[5]

-

Western Blotting: To determine protein expression levels (p-ERK, CTSD, Cyclin D1, p21), cell lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[5]

-

RT-qPCR: To measure gene expression of CTSD, total RNA was extracted, reverse transcribed to cDNA, and amplified using specific primers with real-time PCR.[5]

-

Cell Migration and Invasion Assays: Wound healing assays and Transwell chamber assays were used to assess the effect of Pra-C on the migratory and invasive capabilities of A549 cells.[5][8]

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily by mitigating excitotoxicity and oxidative stress.[2][9] It has shown potential in models of glutamate-induced neuronal injury and Huntington's disease.[2][10][11]

Mechanism of Action: Protection Against NMDA-Induced Apoptosis

Pra-C protects cortical neurons from N-methyl-D-aspartate (NMDA)-induced apoptosis.[2] The mechanism involves the specific downregulation of GluN2B-containing NMDA receptors, without affecting GluN2A subunits. This action prevents excessive intracellular calcium (Ca²⁺) overload, a key trigger for excitotoxicity. Consequently, Pra-C helps maintain the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade.[2]

Huntington's Disease Model

In a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP), Pra-C administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behaviors.[9][11] It protected neurons from excitotoxicity by reducing abnormal glutamate release and subsequent calcium influx.[10] Western blot analysis showed that Pra-C upregulated the expression of brain-derived neurotrophic factor (BDNF), DARPP32, and huntingtin protein in the striatum of treated mice.[9]

Quantitative Data: Neuroprotective Effects

| Biological Effect | Model System | Concentration / Dose | Result | Reference |

| Protection against NMDA-induced loss of cell viability | Cultured cortical neurons | Concentration-dependent | Significant protective effects | [2] |

| Alleviation of motor deficits (Rotarod test) | 3-NP mouse model | 1.5 and 3.0 mg/kg | Significantly higher fall latency vs. 3-NP group | [11] |

| Upregulation of BDNF, DARPP32, Htt protein | 3-NP mouse model striatum | 1.5 and 3.0 mg/kg | Significant upregulation | [9] |

Experimental Protocols: Neuroprotection Studies

-

NMDA-Induced Injury Model: Primary cortical neurons from C57BL/6J mice embryos were cultured. Neuronal injury was induced by challenging the cells with 200µM NMDA for 30 minutes. Pra-C was co-administered to assess its protective effects.[2]

-

Huntington's Disease Model: Male C57BL/6 mice were injected with 3-nitropropionic acid (3-NP) to induce HD-like symptoms. Mice were treated with Pra-C (1.5 and 3.0 mg/kg, p.o.) for 3 days.[9][11]

-

Behavioral Tests: Motor behavior was assessed using the open-field test and rotarod test. Depression-like symptoms were evaluated with the forced swimming test and tail suspension test.[9]

-

Western Blot Analysis: Striatal tissues were harvested to measure the protein levels of BDNF, DARPP32, and huntingtin.[9]

Cardiovascular Effects

This compound functions as a calcium channel blocker, contributing to its effects on blood vessels and heart muscle.[4] It has demonstrated potential in lowering blood pressure and improving myocardial function.[11]

Mechanism of Action: Calcium Antagonism

Pra-C induces vasodilation by acting as a voltage-operated Ca²⁺ channel blocker.[12] In potassium-depolarized vascular smooth muscle, it inhibits Ca²⁺-dependent contractions in a dose-dependent manner, leading to relaxation of the artery.[12][4] This calcium antagonistic activity also affects myocardial contractility. In isolated guinea-pig atria, Pra-C reduces the maximum contractile response to calcium.[4] It also reduces the automatic rhythm and positive chronotropic effects of CaCl2 in the right atrium.[13]

Quantitative Data: Cardiovascular Effects

| Parameter | Model System | This compound Value | Nifedipine (Control) Value | Reference |

| pD'2 Value (Ca²⁺ antagonism) | Swine coronary artery | 5.7 | 6.88 | [4] |

| pD'2 Value (Ca²⁺ antagonism) | Guinea-pig left atria | 5.52 | 7.19 | [4] |

| IC50 (Relaxation) | Swine coronary artery | 79 µM | Not Reported | [4] |

| pD'2 (Antagonism of isoproterenol) | Guinea-pig right atrium | 4.8 (non-competitive) | Not Applicable | [13] |

| Resting [Ca²⁺]i Inhibition | Hypertrophied rat myocytes | 1, 10, 100 µM (conc-dependent) | Similar to Pra-C | [14] |

Experimental Protocols: Cardiovascular Studies

-

Vascular Reactivity: Potassium-depolarized swine coronary artery strips were used. The contractile response to cumulative additions of Ca²⁺ was measured in the absence and presence of this compound to determine its calcium antagonistic activity (pD'2 value).[4]

-

Myocardial Contractility: Isolated, potassium-depolarized guinea-pig left atria were used. The effect of Pra-C on the concentration-response curve for calcium was evaluated.[4]

-

Intracellular Calcium Measurement: Intracellular free calcium ([Ca²⁺]i) in single ventricular myocytes from normal and hypertrophied rat hearts was measured using the fluorescent indicator Fura-2 AM. The inhibitory effect of Pra-C on [Ca²⁺]i elevation caused by KCl or norepinephrine was quantified.[14]

Anti-Inflammatory and Analgesic Effects

This compound demonstrates anti-inflammatory and analgesic properties by modulating microglial activation and the production of proinflammatory cytokines.[3]

Mechanism of Action: Inhibition of Neuroinflammation

In a mouse model of chronic inflammatory pain, Pra-C exerts an analgesic effect by acting on the anterior cingulate cortex (ACC). It inhibits the activation of microglia, specialized immune cells in the central nervous system. This leads to a reduction in the release of key proinflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). By suppressing neuroinflammation and the associated upregulation of glutamate receptors, Pra-C attenuates neuronal hyperexcitability, thereby relieving pain.[3]

Quantitative Data: Anti-inflammatory Effects

| Biological Effect | Model System | Dose | Result | Reference |

| Analgesia | CFA-induced inflammatory pain mouse model | 3 mg/kg (for 3 days) | Relieved mechanical allodynia | [3] |

| Edema Reduction | CFA-induced inflammatory pain mouse model | 3 mg/kg (for 3 days) | Relieved hindpaw edema | [3] |

| Cytokine Reduction | Anterior Cingulate Cortex (ACC) | 3 mg/kg | Reduced levels of TNF-α and IL-1β | [3] |

Experimental Protocols: Anti-inflammatory Studies

-

Inflammatory Pain Model: Chronic inflammatory pain was induced in mice by injecting Complete Freund's Adjuvant (CFA) into the hind paw.

-

Treatment: Mice were treated with this compound (3 mg/kg) for 3 days post-CFA injection.[3]

-

Behavioral Assessment: Mechanical allodynia was measured to assess pain levels.

-

Immunohistochemistry/ELISA: Brain slices of the anterior cingulate cortex (ACC) were analyzed to measure microglial activation and the levels of proinflammatory cytokines (TNF-α, IL-1β).[3]

Pharmacokinetics and Metabolism

The metabolism of praeruptorins, including this compound (also referred to as (+)-praeruptorin A), is primarily handled by hepatic cytochrome P450 (CYP) enzymes.[12] Studies indicate that CYP3A4 is the main enzyme responsible for the human hepatic clearance of (+)-praeruptorin A.[12] This suggests a potential for drug-drug interactions when Pra-C is co-administered with other substrates of CYP3A4. The main metabolic pathways are oxidation, hydrolysis, and acyl migration.[12] Furthermore, this compound has been shown to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) via the constitutive androstane receptor (CAR)-mediated pathway, which could also influence the disposition of other drugs.[15]

References

- 1. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of this compound against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pra-C exerts analgesic effect through inhibiting microglial activation in anterior cingulate cortex in complete Freund's adjuvant-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiproliferative and Antimetastatic Effects of this compound on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effects of this compound on isolated guinea pig atrium and myocardial compliance in patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of praeruptorine C on the intracellular free calcium in normal and hypertrophied rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of praeruptorin A and this compound, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Praeruptorin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine. This document provides an in-depth technical overview of this compound, consolidating current knowledge on its discovery, history, and pharmacological properties. It details the experimental methodologies employed in its study and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of its known signaling pathways to facilitate a deeper understanding of its mechanisms of action, aiming to support further research and drug development efforts.

Discovery and History

This compound was first isolated by Chinese researchers and its initial pharmacological activities were reported in 1990 in the journal Zhongguo Yao Li Xue Bao.[1] It is one of the main bioactive constituents of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[2][3][4] this compound is structurally a racemic compound with Praeruptorin A.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H28O7 | PubChem |

| Molecular Weight | 428.5 g/mol | PubChem |

| IUPAC Name | [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | PubChem |

| CAS Number | 72463-77-5 | PubChem |

Pharmacological Activities and Mechanism of Action

This compound exhibits a wide range of biological activities, positioning it as a promising candidate for drug development.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[5]

-

Mechanism: It induces cell cycle arrest in the G0/G1 phase and apoptosis. This is achieved by downregulating cyclin D1 and upregulating p21 protein. Furthermore, this compound suppresses cell migration and invasion by inactivating the ERK/CTSD and ERK1/2 signaling pathways.[5]

| Cell Line | Assay | Effect | Concentration/Value | Reference |

| NSCLC | Cell Proliferation | Significant suppression | Not specified | [5] |

| NSCLC | Colony Formation | Significant suppression | Not specified | [5] |

| NSCLC | Wound Closure | Significant suppression | Not specified | [5] |

| NSCLC | Migration & Invasion | Significant suppression | Not specified | [5] |

| A549 (NSCLC) | CTSD Gene Expression | Significant reduction | 10, 20, and 30 µM | Not specified |

| A549 (NSCLC) | CTSD Protein Expression | Significant reduction | 10, 20, and 30 µM | Not specified |

Neuroprotective Effects

This compound has shown neuroprotective potential in models of glutamate-induced neuronal injury and Huntington's disease.[2][4][6]

-

Mechanism: It protects cortical neurons by down-regulating the expression of GluN2B-containing NMDA receptors, which are involved in excitotoxicity.[2][7] This leads to a reversal of intracellular Ca2+ overload and a balancing of Bcl-2 and Bax expression, thereby inhibiting neuronal apoptosis.[2] In a mouse model of Huntington's disease, this compound administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behavior, and protected neurons from excitotoxicity.[4][6]

| Model | Parameter | Effect | Dosage/Concentration | Reference |

| NMDA-induced cortical neuron injury | Cell Viability | Concentration-dependent protection | Not specified | [2] |

| 3-NP induced Huntington's-like symptoms in mice | Rotarod fall latency | Significantly higher than 3-NP group | 1.5 mg/kg and 3.0 mg/kg | [8] |

| 3-NP induced Huntington's-like symptoms in mice | Immobility time (TST and FST) | Reduced with 3.0 mg/kg | 3.0 mg/kg | [8] |

| 3-NP induced Huntington's-like symptoms in mice | Intact neurons in striatum | Increased proportion | 1.5 mg/kg and 3.0 mg/kg | [8] |

Cardiovascular Effects

This compound exhibits significant effects on the cardiovascular system, primarily as a calcium channel blocker.[1][9]

-

Mechanism: It relaxes coronary arteries and decreases contractility in the atria, similar to calcium entry blocking drugs.[9] It reduces the automatic rhythm and positive chronotropic effects of CaCl2 in the right atrium.[1] Studies in hypertensive rats have shown that this compound can ameliorate vascular hypertrophy.[10]

| System/Model | Parameter | Value | Reference |

| Potassium-depolarized swine coronary strips | Calcium antagonistic activity (pD'2) | 5.7 | [9] |

| Swine coronary artery | Relaxation (IC50) | 79 µM | [9] |

| Potassium-depolarized guinea-pig left atria | Calcium antagonistic activity (pD'2) | 5.52 | [9] |

| Guinea pig right atrium | Antagonism of isoproterenol-induced beat rate increase (pD'2) | 4.8 | [1] |

| Normal rat ventricular myocytes | Resting [Ca2+]i | 87 ± 4 nmol/L | [11] |

| Hypertrophied rat ventricular myocytes | Resting [Ca2+]i | 123 ± 7 nmol/L | [11] |

| Normal and hypertrophied rat ventricular myocytes | Inhibition of KCl- and norepinephrine-induced [Ca2+]i elevation | Concentration-dependent | [11] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties.

-

Mechanism: While the precise mechanisms for this compound are not as extensively detailed as for other praeruptorins, related compounds from Peucedanum praeruptorum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the activation of NF-κB and STAT3.

| Model | Parameter | IC50 Value | Reference |

| IL-1β-induced NO production in rat hepatocytes | NO Production | > 100 µM | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in the research of this compound.

Extraction and Isolation of this compound

-

Source Material: Dried roots of Peucedanum praeruptorum Dunn.

-

Extraction: The powdered roots are typically extracted with a solvent of medium polarity, such as methanol or ethanol.

-

Fractionation: The crude extract is then sequentially partitioned with solvents of increasing polarity, for example, ethyl acetate, n-butanol, and water. Praeruptorins are typically found in the less polar fractions like ethyl acetate.

-

Purification: The target fraction is subjected to column chromatography on silica gel, eluting with a solvent system such as toluene/ethyl acetate to isolate the individual praeruptorins.

-

Identification: The structure of the isolated compound is confirmed using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Western Blot Analysis for ERK Signaling

-

Objective: To detect the levels of total and phosphorylated ERK1/2 proteins to assess the activation state of the ERK signaling pathway.

-

Procedure:

-

Protein Extraction: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-ERK1/2 or anti-total-ERK1/2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

-

Intracellular Calcium Imaging

-

Principle: To measure changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.

-

Procedure:

-

Cell Loading: Cells (e.g., ventricular myocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths and recording the emitted fluorescence.

-

Stimulation: The cells are exposed to stimuli that alter [Ca2+]i (e.g., high KCl or norepinephrine), with or without pre-incubation with this compound.

-

Data Acquisition and Analysis: The ratio of fluorescence intensities at the different excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

Signaling Pathways and Experimental Workflows

This compound in Non-Small Cell Lung Cancer

Caption: this compound inhibits NSCLC proliferation and invasion.

Neuroprotective Mechanism of this compound

Caption: this compound protects neurons from excitotoxicity.

Experimental Workflow for Investigating Anticancer Effects

Caption: Workflow for studying this compound's anticancer effects.

Future Directions and Conclusion

This compound has emerged as a natural compound with significant therapeutic potential across multiple domains, including oncology, neuroprotection, and cardiovascular disease. The existing body of research provides a strong foundation for its further development. Future research should focus on several key areas:

-

Clinical Trials: To date, there is a lack of information on clinical trials involving this compound. Rigorous, well-designed clinical studies are essential to translate the promising preclinical findings into therapeutic applications for human diseases.

-

Total Synthesis: The development of an efficient and scalable total synthesis method for this compound would be highly beneficial. This would ensure a consistent and reliable supply for extensive preclinical and clinical research, independent of the natural source.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing regimens and understand its in vivo behavior.

-

Target Identification and Elucidation: While some signaling pathways have been identified, a more comprehensive understanding of the direct molecular targets of this compound will provide deeper insights into its mechanisms of action and may reveal novel therapeutic opportunities.

References

- 1. [Effects of this compound on isolated guinea pig atrium and myocardial compliance in patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of this compound against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of praeruptorin A and this compound, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Antimetastatic Effects of this compound on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Effects of this compound and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of praeruptorine C on the intracellular free calcium in normal and hypertrophied rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

The Pharmacology of Praeruptorin C: A Technical Review for Drug Development Professionals

An In-depth Guide to the Mechanisms of Action, Pharmacokinetics, and Preclinical Efficacy of a Promising Natural Compound

Introduction

Praeruptorin C (PC) is a pyranocoumarin, a class of organic compounds found in various plants, most notably in the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine.[1][2] Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Pharmacological Properties

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. These effects are underpinned by its ability to modulate specific signaling pathways and cellular processes.

Anticancer Activity

This compound has demonstrated significant antiproliferative and antimetastatic effects in non-small cell lung cancer (NSCLC) models.[3] It has been shown to induce cell cycle arrest and inhibit cell migration and invasion.[2]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 33.5 ± 7.5 µM | [3] |

| H1299 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 30.7 ± 8.4 µM | [3] |

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[1][2] In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, this compound, along with other praeruptorins, inhibited the activation of NF-κB and STAT3.[2] In a study on LPS-induced pulmonary inflammation in mice, a high oral dose of this compound (320 mg/kg) was required to show a significant anti-inflammatory effect, whereas Praeruptorins D and E were effective at a lower dose of 80 mg/kg.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential. In a study using a mouse model of Huntington's disease induced by 3-nitropropionic acid, oral administration of this compound at doses of 1.5 and 3.0 mg/kg for three days alleviated motor deficits and depression-like behavior.[4][5] It also protected neurons from excitotoxicity.[5] Furthermore, at a concentration of 10 µM, this compound showed a protective effect against NMDA-mediated excitatory neurotoxicity in primary cortical neurons, preserving cell viability.[1]

Cardiovascular Effects

This compound acts as a calcium channel blocker, which is believed to contribute to its cardiovascular effects.[6] It has been shown to relax coronary arteries and decrease contractility in guinea-pig left atria.[1]

Table 2: Cardiovascular Activity of this compound

| System | Model | Parameter | Value | Reference |

| Cardiovascular | Potassium-depolarized guinea-pig left atria | pD'2 | 5.52 | [1] |

| Cardiovascular | Potassium-depolarized swine coronary strips | pD'2 | 5.7 | [1] |

At a concentration of 1.0 µM, this compound inhibited the elevation of intracellular calcium ([Ca2+]i) induced by potassium-depolarization, high extracellular calcium, and the calcium agonist Bay K 8644 in cultured rat heart cells by 50%, 31%, and 42% respectively.[6]

Pharmacokinetics and Metabolism

This compound is metabolized in liver microsomes, with studies indicating that CYP3A4 is the main isoform involved in its hydrolysis and oxidation in human liver microsomes.[1] In rat liver microsomes, both enantiomers of praeruptorin A (of which this compound is one) were eliminated more rapidly than in human liver microsomes, exhibiting stereoselective metabolism.[1]

A significant aspect of this compound's metabolism is its interaction with the Constitutive Androstane Receptor (CAR). This compound has been shown to activate CAR, leading to the upregulation of Multidrug Resistance-Associated Protein 2 (MRP2) mRNA and protein expression.[8][9] This suggests a potential for herb-drug interactions when co-administered with other drugs that are substrates of MRP2.[8]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacological properties of this compound.

Cell Viability Assessment (MTT Assay)

-

Cell Lines: A549 and H1299 human non-small cell lung cancer cells.[3]

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with varying concentrations of this compound (typically 0, 10, 20, 30, 40, and 50 µM) for 24 hours.[3]

-

Following treatment, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a specified period.

-

The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 value was determined from the dose-response curve.[3]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression levels of key signaling molecules (e.g., p-ERK1/2, ERK1/2, CTSD).[2]

-

General Protocol:

-

A549 or H1299 cells were treated with different concentrations of this compound for a specified time.

-

Total protein was extracted from the cells using a lysis buffer.

-

Protein concentration was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane was blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-CTSD, and a loading control like anti-actin or anti-GAPDH) overnight at 4°C.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3] Note: Specific antibody catalog numbers and dilutions are crucial for reproducibility and should be obtained from the original research articles.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., MRP2, CTSD).[2][8]

-

General Protocol:

-

Cells were treated with this compound as described in the Western blot protocol.

-

Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

The quality and quantity of RNA were assessed.

-

cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]

-

RT-qPCR was performed using a qPCR instrument with a SYBR Green or probe-based detection method.

-

The reaction mixture typically contained cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and the qPCR master mix.

-

The relative gene expression was calculated using the 2-ΔΔCt method. Note: Primer sequences are essential for replicating these experiments and should be sourced from the original publications.[11][12]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

ERK/CTSD Signaling Pathway in Cancer

This compound has been shown to inhibit the proliferation and metastasis of non-small cell lung cancer cells by inactivating the ERK/CTSD signaling pathway.[2] It suppresses the phosphorylation of ERK1/2, which in turn downregulates the expression of Cathepsin D (CTSD), a protein associated with tumor progression and invasion.[2]

Caption: this compound inhibits the MEK/ERK pathway, reducing CTSD expression and cancer cell proliferation and metastasis.

NF-κB Signaling Pathway in Inflammation

This compound exhibits anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

CAR-Mediated Upregulation of MRP2

This compound activates the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[8][9] Activated CAR translocates to the nucleus and induces the expression of Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in the efflux of various drugs and endogenous compounds.[8][13]

Caption: this compound activates CAR, leading to increased expression of the MRP2 efflux pump.

Calcium Channel Blocking Mechanism

This compound functions as a calcium channel blocker, primarily targeting L-type calcium channels.[6][14][15] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiomyocytes, it leads to vasodilation and a reduction in myocardial contractility.[6]

Caption: this compound blocks L-type calcium channels, reducing intracellular calcium and leading to vasodilation and decreased myocardial contraction.

Conclusion and Future Directions

This compound is a multifaceted natural compound with promising therapeutic potential across several disease areas, including oncology, inflammation, and cardiovascular and neurodegenerative disorders. Its mechanisms of action are beginning to be elucidated, with clear roles in the modulation of key signaling pathways such as ERK/CTSD, NF-κB, and CAR-mediated gene expression, as well as direct effects on ion channels.

For drug development professionals, this compound represents a valuable lead compound. However, further research is warranted in several areas. A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) studies, is crucial for determining its clinical viability. More detailed investigations into its specific molecular targets and the downstream consequences of their modulation will provide a more complete understanding of its efficacy and potential side effects. Furthermore, in vivo efficacy studies in a broader range of disease models are needed to validate the promising in vitro findings. The potential for herb-drug interactions via its activation of the CAR/MRP2 pathway also requires careful consideration in any future clinical development.

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effects of praeruptorin-C on cytosolic free calcium in cultured rat heart cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of praeruptorin A and this compound, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]

- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Praeruptorin C (CAS Number: 72463-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a natural pyranocoumarin compound with the CAS number 72463-77-5, has emerged as a promising bioactive molecule with a diverse pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, and multifaceted biological activities, including its anticancer, calcium channel blocking, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. Visualized signaling pathways and experimental workflows are included to offer a clear understanding of its mechanisms of action.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₇ | [1] |

| Molecular Weight | 428.48 g/mol | [1] |

| Appearance | White Powder | [1] |

| Melting Point | 132.0-133.5°C | [1] |

| Boiling Point | 516.5±50.0°C at 760 mmHg | [1] |

| Density | 1.22±0.1 g/cm³ | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [2] |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant therapeutic potential across various disease models. Its primary biological activities are summarized below.

Anticancer Activity

This compound exhibits notable antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[3]

Quantitative Data: IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 33.5 ± 7.5 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 30.7 ± 8.4 | [3] |

Mechanism of Action: Inactivation of ERK/CTSD Signaling Pathway

This compound exerts its anticancer effects by inhibiting the phosphorylation and activation of the ERK1/2 signaling pathway.[3] This, in turn, leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and metastasis.[3] The suppression of this pathway induces cell cycle arrest at the G0/G1 phase, downregulates cyclin D1, and upregulates p21.[3][4]

Calcium Channel Antagonist Activity

This compound functions as a calcium channel antagonist, contributing to its antihypertensive effects.[5][6]

Quantitative Data: pD₂' Value

| Parameter | Value | Tissue | Reference |

| pD₂' | 5.7 | Swine Coronary Artery | [7] |

| pD₂' | 5.52 | Guinea-pig Left Atria | [7] |

The pD₂' value represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic properties by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines.[8][9]

Mechanism of Action: Inhibition of Microglial Activation

In a mouse model of inflammatory pain, this compound treatment (3 mg/kg) for three days alleviated mechanical allodynia and hindpaw edema.[8] This was associated with the inhibition of microglia activation in the anterior cingulate cortex (ACC) and a reduction in the levels of pro-inflammatory cytokines TNF-α and IL-1β.[8]

Neuroprotective Effects

This compound exhibits neuroprotective effects against glutamate-induced excitotoxicity. It has been shown to protect cortical neurons by inhibiting the expression of GluN2B-containing NMDA receptors and regulating the Bcl-2 family of proteins.[10] In a mouse model of Huntington's disease, this compound administration (1.5 and 3.0 mg/kg) alleviated motor deficits and depression-like behaviors.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the antiproliferative effects of this compound in NSCLC cells.[3]

Methodology:

-

Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (0, 10, 20, 30, 40, and 50 µM) for 24 hours.

-

MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This protocol details the western blot analysis used to determine the effect of this compound on protein expression in NSCLC cells.[3]

Methodology:

-

Cell Lysis: Treat A549 cells with this compound (0, 10, 20, and 30 µM) for 24 hours. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, ERK1/2, CTSD, cyclin D1, p21, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

This protocol describes the transwell assay used to assess the effect of this compound on NSCLC cell migration and invasion.[3]

Methodology:

-

Chamber Preparation: For the invasion assay, coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel. For the migration assay, the chamber is left uncoated.

-

Cell Seeding: Seed A549 cells (1 x 10⁵ cells/well) in the upper chamber in serum-free medium.

-

Treatment: Add this compound (0, 10, 20, and 30 µM) to the upper chamber.

-

Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Giemsa stain. Count the stained cells under a microscope.

Conclusion

This compound is a natural compound with significant therapeutic potential, demonstrated by its potent anticancer, calcium channel blocking, anti-inflammatory, and neuroprotective activities. The detailed data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the pharmacological properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative and Antimetastatic Effects of this compound on Human Non-Small Cell Lung Cancer Through Inactivating ERK/CTSD Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pra-C exerts analgesic effect through inhibiting microglial activation in anterior cingulate cortex in complete Freund’s adjuvant-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pra-C exerts analgesic effect through inhibiting microglial activation in anterior cingulate cortex in complete Freund's adjuvant-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. The neuroprotective effect of this compound against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Praeruptorin C (C24H28O7): A Technical Whitepaper on its Bioactive Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin C, a pyranocoumarin with the molecular formula C24H28O7, is a significant bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn. This technical document provides an in-depth overview of the current scientific understanding of this compound, focusing on its therapeutic potential in oncology, neuroprotection, and inflammatory conditions. This paper summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

This compound is a natural compound belonging to the coumarin family. Its chemical and physical properties are essential for its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Molecular Formula | C24H28O7 | --INVALID-LINK-- |

| Molecular Weight | 428.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | --INVALID-LINK-- |

| CAS Number | 72463-77-5 | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.

Anticancer Activity

This compound exhibits significant antiproliferative and antimetastatic effects, particularly in non-small cell lung cancer (NSCLC).[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 33.5 ± 7.5 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 30.7 ± 8.4 | [1] |

This compound exerts its anticancer effects in NSCLC by inactivating the ERK1/2 signaling pathway, which leads to the downregulation of Cathepsin D (CTSD), a key protein involved in cancer cell invasion and migration.[1]

References

Praeruptorin C: A Comprehensive Technical Review for Drug Development Professionals

Introduction

Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the roots of plants from the Peucedanum genus, which have a long history of use in traditional Chinese medicine for treating respiratory ailments.[1] Emerging scientific evidence has illuminated the diverse pharmacological potential of this compound, revealing its promising activities in cardiovascular disease, oncology, inflammation, and neuroprotection. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its quantitative pharmacological data, detailed experimental methodologies, and mechanisms of action, to support further research and drug development efforts.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₂₄H₂₈O₇ and a molecular weight of 428.5 g/mol .[2] Its structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₇ | [2] |

| Molecular Weight | 428.5 g/mol | [2] |

| IUPAC Name | [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

| CAS Number | 83382-71-2 |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its anticancer and cardiovascular effects. A summary of the key quantitative findings is presented in the following tables.

Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | IC₅₀ | 33.5 ± 7.5 µM | |

| H1299 | Non-Small Cell Lung Cancer | MTT Assay | IC₅₀ | 30.7 ± 8.4 µM |

Cardiovascular Activity

| System/Target | Effect | Assay | Endpoint | Value | Reference |

| Calcium Channels | Antagonism | Functional Assay | pD₂' | 5.7 | |

| Cattle Aortic Smooth Muscle Cells | Inhibition of Proliferation | [³H]thymidine incorporation | Concentration Range | 0.001 - 10 µmol/L | [3] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following sections detail these mechanisms and include visual representations generated using the DOT language.

Antiproliferative and Antimetastatic Effects via the ERK/CTSD Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress cell proliferation, migration, and invasion by inactivating the ERK1/2 signaling pathway and subsequently reducing the expression of Cathepsin D (CTSD).[4]

Caption: this compound inhibits the ERK/CTSD signaling pathway in NSCLC.

Upregulation of MRP2 via the Constitutive Androstane Receptor (CAR) Pathway

This compound has been found to activate the constitutive androstane receptor (CAR), leading to the upregulation of multidrug resistance-associated protein 2 (MRP2) expression.[1] This interaction suggests a potential for herb-drug interactions.

Caption: this compound upregulates MRP2 expression via the CAR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Osteoclastogenesis Assay

Objective: To evaluate the effect of this compound on the differentiation of osteoclasts.[5]

Methodology:

-

Cell Isolation: Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.

-

Cell Culture and Differentiation: Culture BMMs in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days. To induce osteoclast differentiation, continue the culture in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL, with or without various concentrations of this compound (e.g., 0, 5, 10, 20 µM).[5]

-

TRAP Staining: After 5-7 days, fix the cells with 4% paraformaldehyde and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[5]

Inhibition of Nitric Oxide (NO) Production in Microglia

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in activated microglial cells.

Methodology:

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Activation: Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Assay: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across several disease areas. Its demonstrated activities as an anticancer agent, a cardiovascular modulator, and a potential anti-inflammatory and neuroprotective agent warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its clinical applications. Future research should focus on elucidating the complete pharmacokinetic and toxicological profiles of this compound and conducting preclinical and clinical studies to validate its therapeutic efficacy.

References

- 1. Effects of praeruptorin A and this compound, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H28O7 | CID 5320692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of this compound on cattle aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note: HPLC Analysis of Praeruptorin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin C is a pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. As research into the pharmacological properties of this compound continues, there is a growing need for reliable and validated analytical methods for its quantification in various matrices. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for quality control and research purposes. An alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for bioanalysis is also presented.

HPLC Method for Quantitative Analysis

This method is designed for the quantification of this compound in plant materials and formulations.

Chromatographic Conditions

A C18 column is utilized for the separation of this compound.[1][2] The mobile phase composition and gradient are optimized for the resolution of this compound from other related compounds.

| Parameter | Condition |

| Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 321 nm |

| Injection Volume | 10 µL |

Experimental Protocols

1. Standard Solution Preparation

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Peucedanum praeruptorum root)

-

Grind the dried roots of Peucedanum praeruptorum into a fine powder.

-

Accurately weigh 1 g of the powder and place it in a conical flask.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to cool to room temperature and then filter through a 0.45 µm microporous filter membrane.[3]

-

Store the filtrate at 4 °C until HPLC analysis.[3]

UPLC-MS/MS Method for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, a more sensitive and selective UPLC-MS/MS method is recommended. The following is a summary of a validated method for the simultaneous determination of Praeruptorin A, B, and C in rat plasma.[4]

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column |

| Mobile Phase | Methanol and 10 mM ammonium acetate solution (70:30, v/v) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following table summarizes the validation parameters for the UPLC-MS/MS method for this compound in rat plasma.[4]

| Validation Parameter | Result |

| Linearity Range | 2.00–1000 ng/mL |

| Within-batch Accuracy | -10.5% to 12.5% |

| Between-batch Accuracy | -6.0% to 4.3% |

| Within-batch Precision | ≤13.1% |

| Between-batch Precision | ≤8.2% |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship for UPLC-MS/MS bioanalysis of this compound.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. researchgate.net [researchgate.net]

- 3. Tissue-Specific Metabolite Profiling on the Different Parts of Bolting and Unbolting Peucedanum praeruptorum Dunn (Qianhu) by Laser Microdissection Combined with UPLC-Q/TOF–MS and HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Praeruptorin C

For Researchers, Scientists, and Drug Development Professionals